Di-n-octyltin oxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 140743. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dioctyl(oxo)tin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H17.O.Sn/c2*1-3-5-7-8-6-4-2;;/h2*1,3-8H2,2H3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQRUPWUPINJLMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Sn](=O)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34OSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6029628 | |

| Record name | Stannane, dioctyloxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Stannane, dioctyloxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

870-08-6 | |

| Record name | Dioctyltin oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioctyltin oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000870086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-n-octyltin oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stannane, dioctyloxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stannane, dioctyloxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dioctyltin oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.629 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIOCTYLTIN OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/643Q9V5VLS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: Di-n-octyltin Oxide (CAS 870-08-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-n-octyltin oxide (DOTO), with the CAS number 870-08-6, is an organotin compound widely utilized in various industrial applications. It is primarily recognized for its role as a heat stabilizer in the production of polyvinyl chloride (PVC) and as a catalyst in the synthesis of polyurethanes, polyesters, and other polymers.[1][2] Its lower toxicity compared to other organotin compounds, such as those based on butyltin or tributyltin, has made it a preferred alternative in many applications.[1] However, concerns regarding its potential environmental and health impacts persist, necessitating a thorough understanding of its properties for safe handling and use. This guide provides a comprehensive overview of the physicochemical, toxicological, and reactive properties of this compound, along with relevant experimental protocols and an exploration of its toxicological mechanisms.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] It is practically insoluble in water but shows some solubility in organic solvents like toluene.[3][4] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 870-08-6 | [5] |

| Molecular Formula | C₁₆H₃₄OSn | [5] |

| Molecular Weight | 361.15 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 245-248 °C (decomposes) | [4] |

| Boiling Point | 230 °C at 1013 hPa | [4] |

| Density | 1.3 g/cm³ | [4] |

| Vapor Pressure | <0.01 hPa at 20 °C | [4] |

| Water Solubility | Insoluble | [4] |

| Solubility in Organic Solvents | Slightly soluble in Toluene | [4] |

Applications and Industrial Relevance

The primary applications of this compound stem from its thermal stabilizing and catalytic properties.

-

PVC Heat Stabilizer: DOTO is a crucial additive in PVC processing. It prevents the thermal degradation of the polymer during manufacturing and enhances the durability and weather resistance of the final products.[1][2]

-

Catalyst: It serves as a catalyst in various chemical reactions, including:

-

Biocide: In some agricultural formulations, it has been used as a biocide to protect crops.[1]

-

Coatings and Sealants: It is incorporated into coatings and sealants to improve adhesion and weather resistance.[1]

Toxicological Profile

While considered less toxic than some other organotin compounds, this compound is not without health risks. The available toxicological data are summarized in Table 2.

Table 2: Toxicological Data for this compound

| Endpoint | Value/Observation | Reference(s) |

| Acute Oral Toxicity (LD50, rat) | 2500 mg/kg | [4] |

| Skin Irritation | Causes skin irritation. | [6] |

| Eye Irritation | Causes serious eye irritation. | [6] |

| Respiratory Irritation | May cause respiratory irritation. | [6] |

| Immunotoxicity | Dioctyltin (B90728) compounds are reported to cause immune system toxicity. | [1] |

| Developmental Toxicity | Dioctyltin compounds have been reported to cause developmental toxicity. | [1] |

| Endocrine Disruption | Organotin compounds are suspected endocrine-disrupting chemicals. | [7] |

| Carcinogenicity | Shall not be classified as carcinogenic. | [8] |

| Mutagenicity | Shall not be classified as germ cell mutagenic. | [8] |

Mechanisms of Toxicity

Immunotoxicity: Induction of Apoptosis in Lymphocytes

The immunotoxicity of dioctyltin compounds is believed to be mediated through the induction of apoptosis, or programmed cell death, in immune cells, particularly T-lymphocytes. While direct studies on this compound are limited, research on related organotin compounds like bis(tri-n-butyltin)oxide has shown the induction of apoptosis in rat thymocytes.[9] This process involves characteristic morphological changes such as nuclear chromatin condensation and DNA fragmentation.[9]

The proposed signaling pathway for this compound-induced apoptosis in lymphocytes is depicted in the following diagram. This pathway is inferred from the known mechanisms of other organotin compounds and general apoptotic signaling.

Caption: Proposed mechanism of this compound-induced apoptosis in lymphocytes.

Endocrine Disruption: Interference with Steroidogenesis

Organotin compounds are recognized as endocrine-disrupting chemicals.[7] They can interfere with the biosynthesis of steroid hormones (steroidogenesis). Some organotins have been shown to act as agonists for nuclear receptors like the peroxisome proliferator-activated receptor (PPAR)γ and the retinoid X receptor (RXR).[10] This interaction can lead to the induction of enzymes involved in steroid synthesis, such as 3β-hydroxysteroid dehydrogenase type I, ultimately promoting the production of hormones like progesterone (B1679170).[7] The potential for this compound to disrupt steroidogenesis warrants further investigation, particularly in the context of developmental and reproductive toxicology. The logical workflow for investigating such effects is outlined below.

Caption: Logical workflow for investigating endocrine disruption by this compound.

Experimental Protocols

Determination of this compound in PVC by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from a method for determining organotin stabilizers in PVC.

Objective: To quantify the amount of this compound that has migrated from a PVC product.

Materials:

-

PVC sample

-

Tetrahydrofuran (THF), analytical grade

-

Hydrochloric acid (HCl), 6 mol L⁻¹

-

Sodium tetraethylborate (NaBEt₄), derivatizing agent

-

Sodium acetate (B1210297) buffer (0.2 mol L⁻¹, pH 4.5)

-

Hexane (B92381), analytical grade

-

This compound standard

-

GC-MS system with a suitable capillary column (e.g., HP-5ms)

Procedure:

-

Sample Preparation:

-

Accurately weigh a known amount of the PVC sample.

-

Dissolve the PVC sample in a measured volume of THF to release the organotin stabilizers.

-

-

Hydrolysis:

-

Treat the THF solution with 6 mol L⁻¹ HCl to hydrolyze the this compound to its chloride form.

-

-

Derivatization:

-

Add sodium acetate buffer to the solution to adjust the pH to 4.5.

-

Add an excess of NaBEt₄ solution and incubate at 50 °C to derivatize the dioctyltin chloride to a volatile ethylated form.

-

-

Extraction:

-

Extract the derivatized organotin compound into hexane.

-

-

GC-MS Analysis:

-

Inject an aliquot of the hexane extract into the GC-MS system.

-

GC Conditions (example):

-

Injector Temperature: 280 °C

-

Oven Program: Start at 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (example):

-

Ionization Mode: Electron Ionization (EI)

-

Scan Range: m/z 50-500

-

Monitor characteristic ions for the ethylated derivative of dioctyltin.

-

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound that have undergone the same derivatization and extraction procedure.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

-

Caption: Workflow for the analysis of this compound in PVC samples.

Chemical Reactivity and Stability

This compound is stable under normal conditions.[11] However, it is incompatible with strong oxidizing agents.[11] Exposure to moist air or water should be avoided.[11] Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, and tin oxides.[6]

Conclusion

This compound (CAS 870-08-6) is a commercially significant organotin compound with important applications as a heat stabilizer and catalyst. While it is considered less toxic than some of its counterparts, it still poses potential health risks, including immunotoxicity and endocrine disruption. The proposed mechanism of immunotoxicity involves the induction of apoptosis in lymphocytes, a pathway that warrants further direct investigation for this specific compound. Similarly, its potential to interfere with steroidogenesis highlights the need for continued research into its endocrine-disrupting effects. The provided experimental protocol for its analysis in PVC offers a framework for monitoring its presence and migration from consumer products. A thorough understanding of the properties and potential hazards of this compound is essential for its responsible use in industrial applications and for safeguarding human and environmental health.

References

- 1. chemimpex.com [chemimpex.com]

- 2. BNT Chemicals | Dioctyltin Oxide [bnt-chemicals.com]

- 3. DIOCTYLTIN OXIDE (DOTO) - Ataman Kimya [atamanchemicals.com]

- 4. 870-08-6 CAS MSDS (Dioctyltin oxide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Dioctyltin oxide | C16H34OSn | CID 93563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. Organotin compounds cause structure-dependent induction of progesterone in human choriocarcinoma Jar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemos.de [chemos.de]

- 9. Bis(tri-n-butyltin)oxide induces programmed cell death (apoptosis) in immature rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Endocrine disruption induced by organotin compounds; organotins function as a powerful agonist for nuclear receptors rather than an aromatase inhibitor [jstage.jst.go.jp]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to Di-n-octyltin Oxide: Molecular Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of di-n-octyltin oxide. It is intended to be a core resource for professionals in research and development.

Chemical Identity and Formula

This compound, also known as dioctyloxostannane, is an organotin compound with the chemical formula C16H34OSn.[1][2][3] It is a white to off-white crystalline powder.[1] In practice, it often exists as an amorphous, polymeric solid rather than discrete monomers.[3] This compound is practically insoluble in water but soluble in some organic solvents.[3][4]

Synonyms: Dioctyloxostannane, Dioctyltin (B90728) oxide, DOTO[1][3][4][5]

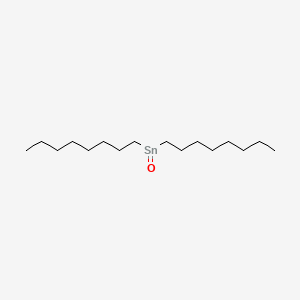

Molecular Structure

The fundamental structure of this compound consists of a central tin (Sn) atom double-bonded to an oxygen atom and single-bonded to two n-octyl hydrocarbon chains (C8H17). However, due to the nature of the tin-oxygen bond, this compound typically exists as a coordination polymer, where tin and oxygen atoms form a repeating (-Sn-O-)n backbone. The two n-octyl groups are attached to each tin atom. This polymeric nature contributes to its insolubility in water and high melting point.

Below is a diagram representing the monomeric unit of this compound.

Caption: Monomeric unit of this compound.

Physicochemical Properties

The quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 870-08-6 | [1][2][4][5] |

| Molecular Formula | C16H34OSn | [1][2][3] |

| Molecular Weight | 361.16 g/mol | [1][6] |

| Appearance | White to off-white powder/crystal | [1] |

| Melting Point | 245 - 248 °C (decomposes) | [1][4][7][8] |

| Boiling Point | 230 °C at 1013 hPa | [1][4] |

| Density | 1.3 g/cm³ | [4][7][8] |

| Water Solubility | Insoluble | [3][4] |

Experimental Protocols: Synthesis

A common method for the synthesis of this compound is through the hydrolysis of di-n-octyltin dihalides.[9] The following is a generalized experimental protocol based on this method.

Objective: To synthesize this compound by hydrolyzing di-n-octyltin dihalide with an aqueous alkali solution.

Materials:

-

Di-n-octyltin dihalide (e.g., di-n-octyltin dichloride)

-

Aqueous alkali (e.g., sodium hydroxide (B78521) solution)

-

Hydrocarbon solvent (e.g., cyclohexane)

-

Reaction vessel with stirring and temperature control

-

Separatory funnel

-

Filtration apparatus

-

Drying oven

Methodology:

-

Preparation of Reaction Mixture: An aqueous solution of the alkali (e.g., sodium hydroxide) is prepared in the reaction vessel. The hydrocarbon solvent is then added.

-

Addition of Dihalide: The di-n-octyltin dihalide, dissolved in the same hydrocarbon solvent, is added to the stirred alkali-solvent mixture. The addition is typically performed at a controlled temperature, for instance, 40-50 °C.[9]

-

Hydrolysis Reaction: After the addition is complete, the reaction mixture is heated to a higher temperature (e.g., 70-80 °C) and stirred for a period to ensure the completion of the hydrolysis reaction.[9]

-

Phase Separation: After the reaction, the mixture is allowed to settle, leading to the separation of the aqueous and organic layers. The organic layer containing the this compound is separated.

-

Purification: The organic layer is washed with water to remove any remaining impurities.

-

Product Isolation: The this compound is precipitated from the hydrocarbon solvent, often by cooling the solution to 15-20 °C.[9]

-

Drying: The precipitated product is collected by filtration and dried in an oven to yield the final this compound powder.

The workflow for this synthesis process is illustrated in the diagram below.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. BNT Chemicals | Dioctyltin Oxide [bnt-chemicals.com]

- 4. Dioctyltin oxide | 870-08-6 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound | Fisher Scientific [fishersci.ca]

- 7. bdmaee.net [bdmaee.net]

- 8. newtopchem.com [newtopchem.com]

- 9. US3390159A - Process for preparing dioctyltin oxide - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of Di-n-octyltin Oxide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-n-octyltin oxide (DOTO) is an organotin compound with a wide range of industrial applications, including as a heat stabilizer for polyvinyl chloride (PVC), a catalyst in the production of polyurethanes, and in the synthesis of other organotin compounds. Its solubility in organic solvents is a critical parameter for its application in these processes, influencing reaction kinetics, product purity, and formulation. This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents, outlines a detailed experimental protocol for its determination, and presents a logical workflow for solubility testing.

Data Presentation: Solubility of this compound

| Organic Solvent | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |

| Toluene | Slightly Soluble[1][2][3][4][5] | Data not available |

| Ethanol | Slightly Soluble[6] | Data not available |

| Acetone | Slightly Soluble[6] | Data not available |

| Benzene | Soluble | Data not available |

| Xylene | Soluble (in the context of synthesis) | Data not available |

| Ligroin | Soluble (in the context of synthesis) | Data not available |

Experimental Protocol: Determination of Solubility via the Gravimetric Method

The following is a detailed experimental protocol for the quantitative determination of the solubility of this compound in an organic solvent using the gravimetric method.[7][8][9][10][11] This method is a reliable and widely used technique for measuring the solubility of a solid in a liquid.

1. Materials and Apparatus:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, vacuum filtration system)

-

Glass vials or flasks with airtight seals

-

Oven for drying

-

Desiccator

-

Spatula and weighing paper

-

Pipettes and graduated cylinders

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial or flask. The presence of undissolved solid is necessary to ensure the solution is saturated.

-

Seal the vial or flask tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the mixture to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled pipette to the same temperature as the solution to avoid precipitation.

-

Immediately filter the withdrawn sample using a syringe filter with a membrane compatible with the organic solvent to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish on an analytical balance (record as W₁).

-

Transfer the filtered saturated solution into the pre-weighed evaporating dish.

-

Weigh the evaporating dish containing the solution (record as W₂).

-

Carefully evaporate the solvent in a well-ventilated fume hood. This can be done at room temperature or with gentle heating, depending on the solvent's volatility and the thermal stability of this compound.

-

Once the solvent has completely evaporated, place the evaporating dish in an oven at a temperature sufficient to dry the solid residue without causing decomposition (e.g., 60-80°C).

-

Periodically remove the dish from the oven, cool it to room temperature in a desiccator, and weigh it. Repeat this process until a constant weight is achieved (record as W₃).

-

3. Calculation of Solubility:

-

Mass of the solute (this compound): Mass_solute = W₃ - W₁

-

Mass of the solvent: Mass_solvent = W₂ - W₃

-

Solubility (in g/100 g of solvent): Solubility = (Mass_solute / Mass_solvent) * 100

-

Solubility (in g/100 mL of solvent): To express solubility in g/100 mL, the density of the solvent at the experimental temperature is required. Volume_solvent = Mass_solvent / Density_solvent Solubility = (Mass_solute / Volume_solvent) * 100

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound in an organic solvent.

References

- 1. DIOCTYLTIN OXIDE (DOTO) - Ataman Kimya [atamanchemicals.com]

- 2. Dioctyltin oxide | 870-08-6 [m.chemicalbook.com]

- 3. DIOCTYLTIN OXIDE BLEND - Ataman Kimya [atamanchemicals.com]

- 4. 870-08-6 CAS MSDS (Dioctyltin oxide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Dioctyltin oxide | 870-08-6 [chemicalbook.com]

- 6. bdmaee.net [bdmaee.net]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pharmajournal.net [pharmajournal.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. msesupplies.com [msesupplies.com]

Synthesis of Di-n-octyltin Oxide from Di-n-octyltin Dihalide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of di-n-octyltin oxide from di-n-octyltin dihalides. The primary method detailed is the hydrolysis of di-n-octyltin dihalides using an aqueous alkali solution in the presence of a hydrocarbon solvent. This process is particularly valuable as it can be adapted for use with impure or crude di-n-octyltin dihalides, making it an economically viable option for industrial-scale production.[1] this compound is a crucial intermediate in the production of n-octyltin stabilizers for polyvinyl chloride (PVC) and finds applications as a catalyst in various chemical reactions, including esterification and transesterification.[2][3][4]

Core Synthesis Pathway: Hydrolysis of Di-n-octyltin Dihalide

The fundamental reaction involves the hydrolysis of a di-n-octyltin dihalide, such as di-n-octyltin dichloride or di-n-octyltin diiodide, with an aqueous alkali, typically sodium hydroxide (B78521) (caustic soda). The reaction is carried out in a hydrocarbon solvent, which plays a critical role in the purification of the final product.[1]

A key feature of this process is the temperature-dependent solubility of this compound in the hydrocarbon solvent. By maintaining the reaction temperature between 60°C and 100°C, the newly formed this compound dissolves in the solvent.[1] Subsequent cooling of the reaction mixture allows for the precipitation of high-purity this compound, leaving impurities in the solution.[1]

Experimental Protocols

The following are detailed experimental protocols derived from patented synthesis methods.

Protocol 1: Synthesis from Crude Di-n-octyltin Dichloride [1]

-

Preparation of Reactant Solution: A solution is prepared by adding 50 kg of toluene to 41.6 kg of crude di-n-octyltin dichloride (with a purity of 90.2%).

-

Preparation of Alkali Solution: A separate mixture is prepared consisting of 9.2 kg of caustic soda, 37 kg of water, and 220 kg of toluene.

-

Reaction: The di-n-octyltin dichloride solution is added to the alkali mixture at a temperature of 20°C to 30°C.

-

Heating and Dissolution: The temperature of the combined reaction mixture is then raised and maintained between 60°C and 100°C to facilitate the hydrolysis and dissolve the resulting this compound.

-

Cooling and Precipitation: The hydrocarbon solvent layer is cooled to a temperature between 15°C and 20°C to precipitate the this compound.

-

Recovery: The precipitated this compound is recovered from the reaction mixture.

Protocol 2: Synthesis from Impure Di-n-octyltin Diiodide [1]

-

Preparation of Reactant Solution: 90 g of cyclohexane is added to 60 g of impure di-n-octyltin diiodide (with a purity of 77.6%).

-

Preparation of Alkali Solution: A mixture of 9.2 g of caustic soda, 37 g of water, and 330 g of cyclohexane is prepared.

-

Reaction: The di-n-octyltin diiodide solution is added to the alkali mixture at a temperature of 40°C to 50°C.

-

Heating: The mixture is then stirred for 30 minutes at a temperature of 70°C to 80°C.

-

Product Isolation: Further processing, as described in the patent, is carried out to isolate the this compound.

Protocol 3: Synthesis from Purified Di-n-octyltin Dichloride [1]

-

Preparation of Reactant Solution: 82.2 g of purified di-n-octyltin dichloride is dissolved in 80 g of xylene.

-

Preparation of Alkali Solution: A mixture of 8.8 g of caustic soda, 35 g of water, and 290 g of xylene is prepared and heated to 90°C-100°C.

-

Reaction: The di-n-octyltin dichloride solution is added to the hot alkali mixture and stirred for 30 minutes.

-

Product Isolation: The this compound is obtained by following the operational steps outlined in the second example, yielding 72.2 g of the product.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from the described experimental protocols.

Table 1: Reactant and Solvent Quantities

| Experiment | Di-n-octyltin Dihalide (Type) | Dihalide Mass ( kg/g ) | Dihalide Purity (%) | Hydrocarbon Solvent (Type) | Solvent Mass ( kg/g ) | Caustic Soda ( kg/g ) | Water ( kg/g ) |

| Protocol 1 | Dichloride | 41.6 kg | 90.2 | Toluene | 270 kg | 9.2 kg | 37 kg |

| Protocol 2 | Diiodide | 60 g | 77.6 | Cyclohexane | 420 g | 9.2 g | 37 g |

| Protocol 3 | Dichloride | 82.2 g | Purified | Xylene | 370 g | 8.8 g | 35 g |

Table 2: Reaction Conditions and Product Yield

| Experiment | Reaction Temperature (°C) | Cooling Temperature (°C) | Product Yield (g) | Theoretical Yield (%) | Product Purity (%) |

| Protocol 1 | 20-30 (initial), then 60-100 | 15-20 | - | 97.3 | High |

| Protocol 2 | 40-50 (initial), then 70-80 | - | - | - | - |

| Protocol 3 | 90-100 | - | 72.2 | - | - |

Note: Dashes indicate data not provided in the source material.

Purity and Characterization

The purity of the synthesized this compound can be assessed by converting it back to di-n-octyltin dichloride with concentrated hydrochloric acid and measuring the melting point of the resulting dichloride. For instance, di-n-octyltin dichloride obtained from the high-purity oxide has a melting point of 48°C - 49°C, which is consistent with literature values.[1] Elemental analysis of the this compound should yield results close to the calculated percentages: C, 53.20%; H, 9.49%; Sn, 32.86%.[5] A product with found percentages of C, 53.09%; H, 9.41%; and Sn, 32.75% is considered to have a purity of not less than 99.5%.[5]

References

- 1. US3390159A - Process for preparing dioctyltin oxide - Google Patents [patents.google.com]

- 2. DIOCTYLTIN OXIDE (DOTO) - Ataman Kimya [atamanchemicals.com]

- 3. BNT Chemicals | Dioctyltin Oxide [bnt-chemicals.com]

- 4. chemimpex.com [chemimpex.com]

- 5. US3466311A - Preparation of dialkyltin oxides - Google Patents [patents.google.com]

The Core Chemistry of Organotin Compounds: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, structure, reactivity, and biological applications of organotin compounds, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile class of organometallics.

Introduction

Organotin compounds, characterized by the presence of at least one tin-carbon bond, have a rich history dating back to the 19th century.[1] Their diverse chemical functionalities and biological activities have led to their application in a wide array of fields, from polymer stabilizers and catalysts to potent biocides and promising anticancer agents.[2][3] This technical guide delves into the fundamental chemistry of organotin compounds, offering a detailed overview of their synthesis, structural diversity, and reactivity. Furthermore, it provides insights into their applications in drug development, complete with experimental protocols and quantitative data to aid researchers in this dynamic field.

I. Synthesis of Organotin Compounds

The synthesis of organotin compounds can be achieved through several key methodologies, each offering distinct advantages depending on the desired substitution pattern and functional group tolerance.

Grignard and Organoaluminium Reagents

The reaction of tin tetrachloride (SnCl4) with Grignard reagents (RMgX) or organoaluminium compounds (R3Al) is a cornerstone of organotin synthesis, typically leading to the formation of tetraorganotins (R4Sn).[1][4]

Experimental Protocol: Synthesis of Tetraethyltin (B1219993) [1]

-

Reaction: 4 CH3CH2MgBr + SnCl4 → (CH3CH2)4Sn + 4 MgClBr

-

Procedure: To a solution of tin tetrachloride in an appropriate anhydrous solvent (e.g., diethyl ether or THF) under an inert atmosphere, a solution of ethylmagnesium bromide is added dropwise at a controlled temperature. The reaction mixture is then stirred for a specified period, followed by hydrolysis with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting tetraethyltin is purified by distillation.

-

Yields: This method generally provides good to excellent yields, often exceeding 80%.[5]

Stille Cross-Coupling Reaction

The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide or triflate, forming a new carbon-carbon bond.[2] This reaction is widely used in organic synthesis due to its tolerance of a wide variety of functional groups.

Experimental Protocol: A General Stille Coupling Reaction

-

Reactants: Organostannane (e.g., R-SnBu3), organic halide (R'-X, where X = I, Br, Cl, OTf), palladium catalyst (e.g., Pd(PPh3)4), and a suitable solvent (e.g., THF, DMF, toluene).

-

Procedure: To a solution of the organic halide and the organostannane in the chosen solvent, the palladium catalyst is added under an inert atmosphere. The reaction mixture is then heated to a temperature typically ranging from 60 to 120 °C until the reaction is complete (monitored by TLC or GC-MS). The reaction is then cooled, and the crude product is purified by column chromatography.

-

Yields: Yields for Stille coupling reactions are highly variable depending on the substrates and reaction conditions, but often range from 70% to over 90%.[6][7]

Logical Relationship: The Catalytic Cycle of the Stille Reaction

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Synthesis of Organotin Hydrides

Organotin hydrides, such as the widely used tributyltin hydride (Bu3SnH), are important reagents in organic synthesis, particularly for radical-based reactions.

Experimental Protocol: Synthesis of Tributyltin Hydride [6]

-

Reaction: 2 (Bu3Sn)2O + (MeSiH)O → 2 Bu3SnH + (MeSiOH)O

-

Procedure: A mixture of bis(tributyltin) oxide and polymethylhydrosiloxane (B1170920) is heated under reduced pressure. The tributyltin hydride is then distilled directly from the reaction mixture. Alternatively, it can be prepared by the reduction of tributyltin chloride with a reducing agent like lithium aluminum hydride.

-

Characterization: The presence of the Sn-H bond is readily identified by a strong absorption in the IR spectrum around 1814 cm-1.[6]

II. Structure and Bonding

Organotin compounds exhibit a rich structural chemistry, largely dictated by the +4 oxidation state of the tin atom, although +2 states are also known.[8]

Coordination Geometry

In their tetravalent state, organotin compounds typically adopt a tetrahedral geometry.[4] However, due to the availability of d-orbitals, tin can expand its coordination number to five (trigonal bipyramidal) or six (octahedral), a phenomenon known as hypercoordination.[4][9] This is particularly common when electronegative substituents are attached to the tin atom.

The Carbon-Tin Bond

The carbon-tin (C-Sn) bond is a covalent bond with a length that increases down Group 14, being approximately 2.15 Å.[9] This relatively long and weak bond contributes to the high reactivity of organotin compounds.

Table 1: Selected Bond Lengths and Angles in Organotin Compounds

| Compound | C-Sn Bond Length (Å) | C-Sn-C Bond Angle (°) | Reference |

| (CH3)4Sn | 2.144 | 109.5 | [4] |

| (C6H5)4Sn | 2.160 | 109.5 | [10] |

| (CH3)2SnCl2(bipyridine) | 2.17 (eq), 2.26 (ax) | - | [4] |

| Triphenyltin Carboxylate Complex | 2.108 - 2.129 | - | [11] |

eq = equatorial, ax = axial

III. Reactivity of Organotin Compounds

The reactivity of organotin compounds is primarily governed by the cleavage of the C-Sn bond and the lability of the anionic groups attached to the tin atom.

Cleavage of the C-Sn Bond

The C-Sn bond can be cleaved by various reagents, including halogens, mineral acids, and organometallic compounds. The ease of cleavage depends on the nature of the organic group, with aryl and vinyl groups being more readily cleaved than alkyl groups.

Reactions of Organotin Hydrides

Organotin hydrides are versatile reagents that undergo several important reactions, including hydrostannylation (addition across a multiple bond) and radical-mediated reductions of organic halides.

IV. Spectroscopic Characterization

A variety of spectroscopic techniques are employed to elucidate the structure and bonding in organotin compounds.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing organotin compounds. 1H and 13C NMR provide information about the organic substituents, while 119Sn NMR is particularly informative about the coordination environment of the tin atom. The chemical shift range for 119Sn is very large, spanning over 5000 ppm, making it highly sensitive to changes in coordination number and the nature of the substituents.[12]

Table 2: Representative 119Sn NMR Chemical Shifts for Organotin Compounds

| Compound Class | Coordination Number | 119Sn Chemical Shift Range (ppm) | Reference |

| R4Sn | 4 | +200 to -60 | [12][13] |

| R3SnX | 4 | +160 to +100 | [13][14] |

| R3SnX (Lewis base adduct) | 5 | +40 to -60 | [15] |

| R2SnX2 | 4 | +140 to -50 | [16] |

| R2SnX2 (Lewis base adduct) | 5 or 6 | -20 to -400 | [16] |

| RSnX3 | 4 | -10 to -170 | [16] |

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying characteristic vibrational frequencies of bonds to tin. The Sn-C stretching vibrations are typically found in the 600-500 cm-1 region, while the Sn-H stretch in organotin hydrides gives a strong, sharp absorption around 1800 cm-1.[17]

Table 3: Characteristic IR Frequencies for Organotin Compounds

| Bond | Vibrational Mode | Frequency Range (cm-1) | Reference |

| Sn-C (alkyl) | Stretch | 550 - 450 | [17] |

| Sn-C (aryl) | Stretch | ~240 | [17] |

| Sn-H | Stretch | 1850 - 1800 | [6] |

| Sn-O | Stretch | 700 - 550 | - |

| Sn-Cl | Stretch | 400 - 300 | - |

Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and fragmentation patterns of organotin compounds. A characteristic feature of the mass spectra of organotin compounds is the isotopic cluster pattern arising from the multiple stable isotopes of tin.[18] Fragmentation often involves the loss of organic radicals from the molecular ion.[19]

Experimental Workflow: Characterization of a Novel Organotin Compound

Caption: A typical workflow for the characterization of a newly synthesized organotin compound.

V. Applications in Drug Development

Organotin compounds have emerged as a promising class of metallodrugs, exhibiting a range of biological activities, including anticancer, antifungal, and antibacterial properties.[20] Their mechanism of action is often multifaceted, involving interactions with cellular membranes, inhibition of enzymes, and induction of apoptosis.[3][21]

Anticancer Activity

Numerous organotin compounds have demonstrated significant in vitro cytotoxicity against a variety of cancer cell lines.[22] The biological activity is highly dependent on the number and nature of the organic groups attached to the tin atom, with triorganotin compounds generally showing the highest activity.[23]

Signaling Pathway: Proposed Anticancer Mechanism of Action

Caption: A simplified signaling pathway illustrating a proposed mechanism of anticancer action for organotin compounds.

Experimental Protocol: MTT Assay for Cytotoxicity Screening [24][25]

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the organotin compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.

-

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

Antimicrobial Activity

Certain organotin compounds exhibit potent activity against a broad spectrum of bacteria and fungi.[26]

Experimental Protocol: Agar (B569324) Well Diffusion Assay for Antimicrobial Screening [1][27]

-

Principle: This method assesses the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth on an agar plate.

-

Procedure:

-

Prepare an agar plate uniformly inoculated with a test microorganism (bacteria or fungi).

-

Create wells in the agar using a sterile cork borer.

-

Add a known concentration of the organotin compound solution to each well.

-

Incubate the plates under appropriate conditions for microbial growth.

-

Measure the diameter of the clear zone of inhibition around each well.

-

-

Data Analysis: A larger diameter of the inhibition zone indicates greater antimicrobial activity.

Conclusion

The fundamental chemistry of organotin compounds is rich and varied, offering a vast landscape for scientific exploration and application. Their tunable reactivity and structural diversity make them valuable tools in organic synthesis. Furthermore, their potent biological activities present exciting opportunities for the development of novel therapeutic agents. This guide provides a foundational understanding of this important class of compounds, equipping researchers with the necessary knowledge and experimental frameworks to further advance the field. Continued research into the synthesis of novel organotin structures and a deeper understanding of their mechanisms of action will undoubtedly unlock their full potential in chemistry and medicine.

References

- 1. hereditybio.in [hereditybio.in]

- 2. Stille reaction - Wikipedia [en.wikipedia.org]

- 3. Toxicity of organotin compounds: shared and unshared biochemical targets and mechanisms in animal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. Stille couplings catalytic in tin: the "Sn-O" approach [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. stacks.cdc.gov [stacks.cdc.gov]

- 9. lupinepublishers.com [lupinepublishers.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. d-nb.info [d-nb.info]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chemguide.co.uk [chemguide.co.uk]

- 20. Organotin (IV) Dithiocarbamate Compounds as Anticancer Agents: A Review of Syntheses and Cytotoxicity Studies [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. chemistry.msu.edu [chemistry.msu.edu]

- 23. Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. opentrons.com [opentrons.com]

- 25. broadpharm.com [broadpharm.com]

- 26. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 27. botanyjournals.com [botanyjournals.com]

An In-depth Technical Guide to Di-n-octyltin Oxide: Discovery, History, and Core Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-n-octyltin oxide (DOTO) is an organotin compound with a significant history of industrial application, primarily as a heat stabilizer for polyvinyl chloride (PVC) and as a catalyst. This technical guide provides a comprehensive overview of the discovery and history of DOTO, its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and an examination of its molecular mechanism of action as an endocrine disruptor through the activation of the PPARγ-RXR signaling pathway. All quantitative data is presented in structured tables for clarity, and key processes are visualized using Graphviz diagrams.

Discovery and History

The field of organotin chemistry, to which this compound belongs, has its origins in the mid-19th century. The first organotin compound, diethyltin (B15495199) diiodide, was synthesized by Edward Frankland in 1849. However, the industrial significance and broader scientific interest in organotin compounds did not burgeon until the mid-20th century.

The pioneering work on the biocidal properties and stabilizing applications of organotin compounds was conducted by G. J. M. van der Kerk and his colleagues at the Institute for Organic Chemistry T.N.O. in Utrecht, Netherlands.[1] While a definitive singular "discovery" of this compound is not pinpointed to a single date, its development is firmly rooted in the systematic investigations of van der Kerk's group into various organotin derivatives during the 1950s.

A seminal publication by G. J. M. van der Kerk and J. G. A. Luijten in the 1957 issue of the Journal of Applied Chemistry , titled "Investigations on organo-tin compounds. IX. The preparation of some dialkyltin compounds with long-chain alkyl groups," is a cornerstone in the history of DOTO.[2] This paper described the synthesis and properties of several dialkyltin compounds, including di-n-octyltin derivatives, highlighting their potential as non-toxic stabilizers for vinyl plastics.[2] This research was driven by the need for effective PVC stabilizers with lower toxicity than other organotin compounds in use at the time.

Subsequent research and development led to patents, such as the 1968 patent for a process to prepare high-purity this compound by the hydrolysis of di-n-octyltin dihalide, further solidifying its commercial viability.[3]

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 870-08-6 | [4] |

| Molecular Formula | C16H34OSn | [4] |

| Molecular Weight | 361.16 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [3][4] |

| Melting Point | 245-248 °C (decomposes) | [3][4] |

| Boiling Point | 230 °C at 1013 hPa | [4] |

| Density | 1.3 g/cm³ | [3][5] |

| Vapor Pressure | <0.01 hPa at 20 °C | [5] |

| Water Solubility | 0.12 mg/L | [6] |

| Solubility | Soluble in organic solvents, practically insoluble in water. | [3] |

| Flash Point | 70 °C | [5] |

| Auto-ignition Temperature | >100 °C | [5] |

Table 2: Toxicological Data for this compound

| Parameter | Value | Reference |

| LD50 (oral, rabbit) | 2500 mg/kg | [5] |

| GHS Hazard Statements | H314, H361, H371, H372, H373 | [7] |

Experimental Protocols

Synthesis of this compound via Hydrolysis of Di-n-octyltin Dihalide

This method is adapted from the process described in U.S. Patent 3,390,159.[3]

Materials:

-

Di-n-octyltin dichloride (or other dihalide)

-

Sodium hydroxide (B78521) (or other alkali)

-

Toluene (or other suitable hydrocarbon solvent)

-

Water

Procedure:

-

A solution of di-n-octyltin dihalide in a hydrocarbon solvent (e.g., toluene) is prepared.

-

An aqueous solution of an alkali (e.g., sodium hydroxide) is prepared.

-

The di-n-octyltin dihalide solution is added to the aqueous alkali solution with stirring.

-

The reaction mixture is heated to a temperature between 60°C and 100°C and stirred for a sufficient time to ensure complete hydrolysis.

-

After the reaction is complete, the aqueous layer is separated from the organic layer.

-

The organic layer, containing the dissolved this compound, is washed with hot water.

-

The hydrocarbon solvent is cooled to precipitate the this compound.

-

The precipitated this compound is collected by filtration, washed, and dried.

Analytical Methods for the Determination of this compound

Several analytical techniques can be employed for the detection and quantification of this compound in various matrices.

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Extraction of the analyte from the sample matrix using a suitable organic solvent. Derivatization may be necessary to improve volatility and chromatographic performance.

-

GC Separation: The extracted and derivatized sample is injected into a gas chromatograph equipped with an appropriate column for the separation of organotin compounds.

-

MS Detection: The separated compounds are introduced into a mass spectrometer for detection and quantification based on their mass-to-charge ratio and fragmentation patterns.

3.2.2. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

-

Sample Digestion: The sample is digested using a strong acid mixture to break down the organic matrix and bring the tin into solution.

-

Analysis: The digested sample is introduced into the ICP-MS instrument, where the tin is atomized and ionized. The instrument then separates and quantifies the tin isotopes, allowing for the determination of the total tin content, from which the this compound concentration can be inferred.

Signaling Pathways and Mechanism of Action

This compound, like other organotin compounds, is recognized as an endocrine-disrupting chemical. Its mechanism of action at the molecular level involves the activation of nuclear receptors, specifically the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and the Retinoid X Receptor (RXR).[8]

DOTO acts as an agonist for the PPARγ-RXR heterodimer.[8] This activation initiates a cascade of downstream events that can alter gene expression, leading to various physiological effects, including adipogenesis (the formation of fat cells) and interference with other signaling pathways.

PPARγ-RXR Signaling Pathway Activated by this compound

Caption: DOTO activates the PPARγ-RXR heterodimer, leading to downstream gene transcription.

Experimental Workflow for Assessing PPARγ Activation

Caption: Workflow for determining PPARγ activation by DOTO using a reporter gene assay.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. DIOCTYLTIN OXIDE (DOTO) - Ataman Kimya [atamanchemicals.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 870-08-6 CAS MSDS (Dioctyltin oxide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Dioctyltin OxideCAS #: 870-08-6 [eforu-chemical.com]

- 7. Dioctyltin oxide | C16H34OSn | CID 93563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Activation of RXR–PPAR heterodimers by organotin environmental endocrine disruptors - PMC [pmc.ncbi.nlm.nih.gov]

Di-n-octyltin Oxide: A Technical Health and Safety Guide for Researchers

This document provides an in-depth technical overview of the health and safety data for di-n-octyltin oxide (CAS No. 870-08-6). It is intended for researchers, scientists, and drug development professionals who may handle this substance. This guide consolidates key data from material safety data sheets, regulatory assessments, and toxicological studies to ensure safe laboratory practices.

Chemical and Physical Properties

This compound is an organotin compound that exists as a white to off-white powder.[1][2] It is characterized by its low solubility in water and higher solubility in organic solvents.[1][3]

| Property | Value | Reference |

| CAS Number | 870-08-6 | [4] |

| Molecular Formula | C₁₆H₃₄OSn | [4] |

| Molecular Weight | 361.15 g/mol | [5] |

| Appearance | White to off-white powder/solid | [1][4] |

| Melting Point | 245-248 °C (decomposes) | [6] |

| Boiling Point | Not determined | [6] |

| Water Solubility | Insoluble | [1][3] |

| Solubility in Organic Solvents | Soluble | [7] |

Toxicological Data

The toxicological profile of this compound indicates potential for significant health effects, particularly with repeated exposure. The primary target organs are the thymus and the reproductive system.[5][8] Much of the understanding of its systemic toxicity is derived from studies on related dioctyltin (B90728) compounds, based on the principle that the dioctyltin moiety is the main driver of toxicity.[8][9]

| Endpoint | Result | Species | Reference |

| Acute Oral Toxicity (LD50) | 2500 mg/kg | Rat | [10] |

| Skin Corrosion/Irritation | Causes skin irritation | Not specified | [11][12] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | Not specified | [4][11] |

| Respiratory Irritation | May cause respiratory irritation | Not specified | [4][11] |

| Skin Sensitization | Not classified as a sensitizer | Guinea pig | [10] |

| Germ Cell Mutagenicity | Not classified as mutagenic | Not specified | [9] |

| Carcinogenicity | Not classified as carcinogenic | Not specified | [9] |

| Reproductive Toxicity | Suspected of damaging the unborn child | Not specified | [13] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | Not specified | [4][11] |

| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs (thymus) through prolonged or repeated exposure | Rat | [4][5][8] |

Experimental Protocols

A key study in assessing the toxicity of this compound is the combined repeated dose toxicity study with the reproduction/developmental toxicity screening test, conducted according to the OECD Test Guideline 422.[5][10][11]

OECD Guideline 422: Combined Repeated Dose and Reproduction/Developmental Toxicity Screening Test

Objective: This screening test is designed to provide information on the potential health hazards of a substance following repeated exposure, including effects on male and female reproductive performance.[5][11]

Methodology:

-

Test Species: The preferred species is the rat.[11]

-

Administration: The test substance is administered orally by gavage daily.[11]

-

Dosage: At least three dose levels and a control group are used. For this compound, Wistar rats were administered the chemical at 0, 5, 25, or 250 mg/kg in their diet.[5] This is equivalent to approximately 0, 0.3–0.4, 1.5–2.4, and 11.2–17.4 mg/kg body weight/day.[5]

-

Dosing Period: Males are dosed for a minimum of four weeks, and females are dosed throughout the study period of approximately 54 days (including 2 weeks pre-mating, mating, gestation, and lactation).[5][11]

-

Mating: A "one male to one female" mating procedure is typically used.[11]

-

Observations:

-

Parental Animals: Daily clinical observations, weekly body weight and food/water consumption measurements, and estrous cycle monitoring are performed.[11]

-

Offspring: Pups are counted, weighed, and examined for external abnormalities. Anogenital distance and nipple retention in male pups are also measured.[5]

-

-

Pathology: At the end of the study, all animals (parental and offspring) are subjected to a gross necropsy. Histopathological examination of major organs, with a particular focus on the reproductive organs and the thymus, is conducted.[5][11]

Key Findings for this compound: The primary finding from this study was significant thymus toxicity.[5] Developmental effects, such as increased pup mortality, were also noted.[10]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow of the OECD Guideline 422 study used to assess the toxicity of this compound.

Caption: Workflow for the OECD 422 Toxicity Study.

Proposed Immunotoxic Signaling Pathway

While the precise signaling pathway for this compound-induced immunotoxicity is not fully elucidated, studies on related organotin compounds, such as dibutyltins, suggest a potential mechanism involving the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Retinoid X Receptor alpha (RXRα).[14] This can lead to downstream effects on gene expression related to immune function and apoptosis in thymocytes.

Caption: Proposed immunotoxic mechanism of dioctyltin compounds.

Emergency First Aid Procedures

The following diagram outlines the logical flow of first aid measures in case of exposure to this compound.

Caption: First aid response to this compound exposure.

Health and Safety Recommendations

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[11] Ensure eyewash stations and safety showers are readily available.[11]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[11]

-

Skin Protection: Wear protective gloves (neoprene or nitrile rubber) and clothing to prevent skin exposure.[11]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[11]

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.[12]

-

Do not breathe dust.[12]

-

Keep container tightly closed in a dry, cool, and well-ventilated place.[4]

-

Store locked up.[4]

-

Incompatible with strong oxidizing agents.[11]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or foam.[12]

-

Hazardous Combustion Products: May produce carbon monoxide, carbon dioxide, and metal oxides.[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[4]

Disposal Considerations: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4] Do not empty into drains or release into the environment.[1]

References

- 1. fishersci.com [fishersci.com]

- 2. ecetoc.org [ecetoc.org]

- 3. BNT Chemicals | Dioctyltin Oxide [bnt-chemicals.com]

- 4. Registration Dossier - ECHA [echa.europa.eu]

- 5. oecd.org [oecd.org]

- 6. Substance Information - ECHA [echa.europa.eu]

- 7. Registration Dossier - ECHA [echa.europa.eu]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. oecd.org [oecd.org]

- 10. Reproductive toxicology studies ACCORDING TO OECD guidlines 422 | PPTX [slideshare.net]

- 11. oecd.org [oecd.org]

- 12. gelest.com [gelest.com]

- 13. researchgate.net [researchgate.net]

- 14. Dibutyltin Compounds Effects on PPARγ/RXRα Activity, Adipogenesis, and Inflammation in Mammalians Cells - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of Di-n-octyltin Oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Di-n-octyltin oxide (DOTO) is an organotin compound used primarily as a heat stabilizer in PVC and as a catalyst. While considered less toxic than other organotins like tributyltin, DOTO presents a distinct toxicological profile of concern for human health. The primary target organ for DOTO toxicity is the thymus, leading to immunotoxicity through the induction of apoptosis in thymocytes. Developmental toxicity is another key area of concern. This document provides a comprehensive overview of the toxicological data for DOTO, including quantitative summaries, detailed experimental methodologies, and an examination of the underlying molecular mechanisms of its toxicity.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 870-08-6 | [1] |

| Molecular Formula | C16H34OSn | [1] |

| Molecular Weight | 361.14 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Solubility | Low water solubility (<0.4 mg/L) | [3] |

Toxicological Data Summary

The following tables summarize the key quantitative toxicological data for this compound and its related compounds. Much of the data for DOTO is derived from read-across approaches with structurally similar dioctyltin (B90728) compounds, a common practice in regulatory toxicology for this class of chemicals.[3]

Table 1: Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 2334 - 2500 mg/kg bw | [2] |

| LD50 | Rat | Dermal | > 2000 mg/kg bw | [1][4] |

| LD50 | Mouse | Intravenous | 100 mg/kg bw | [2] |

Table 2: Repeated Dose Toxicity

| Study Duration | Species | Route | NOAEL | Key Effects | Reference |

| 28-day (read-across from DOTC) | Rat | Oral | 0.47 mg/kg/day (LOAEL) | Lymphocyte depletion in the thymus | |

| 90-day (read-across from dioctyltin compounds) | Rat | Oral | Not explicitly determined, but thymus is the primary target organ. | Decreased thymus weights and lymphoid depletion. | [3] |

Table 3: Developmental and Reproductive Toxicity

| Study Type | Species | Route | Maternal NOAEL | Developmental NOAEL | Key Effects | Reference |

| Developmental Toxicity (read-across from dioctyltin compounds) | Rat/Mouse | Oral | 30 mg/kg/day (LOAEL in mouse for reduced thymus weight) | 60 mg/kg/day | Increased post-implantation loss, resorptions, decreased live pups, pup mortality, and fetal bodyweight. | [3] |

Table 4: Genotoxicity

| Assay Type | System | Result | Reference |

| In vitro and in vivo assays (read-across from dioctyltin compounds) | Various | Negative | [3] |

Key Toxicological Endpoints

Immunotoxicity: Thymus Atrophy

The most pronounced toxic effect of this compound is its impact on the immune system, specifically causing thymus atrophy.[3][5][6] Studies on DOTO and related dioctyltin compounds consistently demonstrate a reduction in thymus weight and depletion of lymphocytes (thymocytes).[3][7] This effect is observed at low doses upon repeated exposure and is considered the critical endpoint for risk assessment.[3]

Developmental Toxicity

Developmental toxicity is a significant concern for dioctyltin compounds.[3] Effects observed in studies with related compounds include increased post-implantation loss, a higher incidence of resorption, a reduced number of live pups, increased pup mortality, and decreased fetal body weight.[3]

Mechanism of Action: Organotin-Induced Thymocyte Apoptosis

The underlying mechanism for the thymotoxic effects of organotins like DOTO is the induction of apoptosis, or programmed cell death, in thymocytes. This process is not mediated by hormonal disturbances but rather by a direct antiproliferative and pro-apoptotic effect on the thymic lymphocytes. The proposed signaling pathway for this process is detailed below.

Signaling Pathway for Organotin-Induced Thymocyte Apoptosis

The following diagram illustrates the proposed signaling cascade leading to thymocyte apoptosis following exposure to organotin compounds.

Caption: Proposed signaling pathway of organotin-induced thymocyte apoptosis.

Experimental Protocols

The following sections describe the general methodologies for key toxicological studies relevant to this compound, based on OECD guidelines and information from related studies.

Repeated Dose 28-Day Oral Toxicity Study (based on OECD TG 407)

-

Test Species: Rat (e.g., Sprague-Dawley strain).

-

Administration: Daily oral gavage.

-

Dose Levels: At least three dose levels plus a control group. Doses are selected based on acute toxicity data to elicit toxicity without causing mortality.

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements.

-

Clinical Pathology: Hematology and clinical biochemistry parameters are measured at termination.

-

Pathology: Gross necropsy of all animals. Organ weights (including thymus) are recorded. Histopathological examination of target organs (especially the thymus) and other standard tissues.

Developmental Toxicity Study (based on OECD TG 414)

-

Test Species: Rat or rabbit.

-

Administration: Daily oral gavage during the period of organogenesis.

-

Dose Levels: At least three dose levels plus a control group, with the highest dose inducing some maternal toxicity but not mortality.

-

Maternal Observations: Daily clinical signs, weekly body weight, and food consumption.

-

Fetal Examinations: At termination (near term), fetuses are examined for external, visceral, and skeletal malformations, as well as variations. Uterine contents are examined to determine the number of corpora lutea, implantations, resorptions, and live/dead fetuses.

In Vitro Thymocyte Apoptosis Assay

-

Cell Source: Thymocytes isolated from naive rats.

-

Treatment: Incubation with varying concentrations of the test compound (e.g., DOTO).

-

Endpoints:

-

Intracellular Calcium: Measured using fluorescent calcium indicators (e.g., Fura-2 AM) and fluorometry.

-

Reactive Oxygen Species (ROS): Assessed using fluorescent probes (e.g., DCFH-DA) and flow cytometry or fluorometry.

-

Mitochondrial Membrane Potential: Evaluated with potentiometric dyes (e.g., JC-1).

-

Cytochrome c Release: Determined by Western blotting of cytosolic fractions.

-

Caspase Activation: Measured using fluorogenic caspase substrates or antibodies specific for activated caspases.

-

DNA Fragmentation: Assessed by TUNEL assay or agarose (B213101) gel electrophoresis (DNA laddering).

-

Experimental Workflow for Immunotoxicity Assessment

The following diagram outlines a typical workflow for assessing the immunotoxic potential of a compound like this compound.

Caption: A typical experimental workflow for immunotoxicity assessment.

Conclusion

The toxicological profile of this compound is characterized by its significant immunotoxic potential, primarily targeting the thymus and inducing apoptosis in thymocytes. Developmental toxicity is also a key hazard associated with this compound. The mechanism of thymocyte apoptosis appears to be initiated by an increase in intracellular calcium, leading to mitochondrial dysfunction, oxidative stress, and caspase activation. This detailed understanding of the toxicological properties and mechanisms of action of DOTO is crucial for conducting accurate risk assessments and ensuring the safe handling and use of this compound in industrial applications. Further research focusing on DOTO-specific dose-response relationships and the finer details of the signaling pathways involved would further refine our understanding of its toxicological profile.

References

- 1. fishersci.at [fishersci.at]

- 2. gelest.com [gelest.com]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. fishersci.ca [fishersci.ca]

- 5. Immunological consequences of dioctyltin dichloride (DOTC)-induced thymic injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Immunotoxicity of bis(tri-n-butyltin)oxide in the rat: effects on thymus-dependent immunity and on nonspecific resistance following long-term exposure in young versus aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Toxic effects of di-n-octyltin dichloride on the thymus in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Environmental Impact of Dioctyltin Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental impact of dioctyltin (B90728) (DOT) compounds. Dioctyltin compounds are a class of organotin substances primarily used as heat stabilizers in polyvinyl chloride (PVC) products, catalysts in the production of polyurethanes, and in silicone-based materials.[1] Due to their widespread use, concerns have been raised about their release into the environment and potential toxicity to various organisms. This document summarizes the current state of knowledge on their ecotoxicity, bioaccumulation, environmental fate, and mechanisms of toxicity, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Ecotoxicity of Dioctyltin Compounds

The environmental risk of dioctyltin compounds is primarily associated with their impact on aquatic ecosystems. The toxicity is largely driven by the dioctyltin moiety (R2SnX2), with the specific anion (X) influencing physicochemical properties.[2]

Aquatic Toxicity

Dioctyltin compounds have been shown to be toxic to a range of aquatic organisms, including algae, invertebrates, and fish. The most sensitive freshwater organism identified in several studies is the crustacean Daphnia magna.[3][4] A summary of acute and chronic aquatic toxicity data is presented in Table 1.

| Organism | Species | Endpoint | Duration | Value (µg/L) | Compound | Reference |

| Algae | Desmodesmus subspicatus | EC50 (Growth Inhibition) | 72-h | >1.1 | Dioctyltin maleate | [3] |

| Algae | Desmodesmus subspicatus | NOEC (Growth Inhibition) | 72-h | 0.62 | Dioctyltin maleate | [3] |

| Crustacean | Daphnia magna | EC50 (Immobilization) | 48-h | 78 | Dioctyltin maleate | [3] |

| Crustacean | Daphnia magna | LC50 | 48-h | 4.1 | Dioctyltin dichloride | [4] |

| Crustacean | Daphnia magna | NOEC (Reproduction) | 21-d | 131 | Not Specified | [3] |

| Fish | Danio rerio (Zebrafish) | LC50 | 96-h | 86 | Dioctyltin maleate | [3] |

Sediment and Soil Toxicity

There is a notable scarcity of specific quantitative toxicity data for dioctyltin compounds in soil and sediment ecosystems. While organotins are known to partition to sediment and soil, specific lethal concentration (LC50) or effect concentration (EC50) values for relevant benthic and soil-dwelling organisms like Chironomus riparius (midge larvae) or Eisenia fetida (earthworm) exposed to dioctyltin are not well-documented in the reviewed literature. General studies on tributyltin (TBT) have shown toxicity to terrestrial organisms, but direct read-across of these values to dioctyltin is not appropriate without further investigation.[5]

Bioaccumulation and Environmental Fate

Bioaccumulation

The potential for dioctyltin compounds to bioaccumulate in organisms is a key aspect of their environmental risk profile. Some reports suggest that bioaccumulation is low or non-existent for certain dioctyltin compounds,[3] while others indicate that organotins, in general, can accumulate in organisms, with seafood being a primary source of human exposure.

A study based on the OECD 305 guideline for a specific complex dioctyltin substance (2-ethylhexyl 10-ethyl-4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate) provided bioconcentration factors (BCF), as shown in Table 2. The BCF is a measure of a chemical's concentration in an organism relative to the concentration in the surrounding water. The results suggest that at lower exposure concentrations, the BCF can be significant, although the authors note that the high value was influenced by analytical limitations.[6]

| Test Substance | Target Concentration (µg/L) | Mean BCF (Dioctyltin-based) | Mean BCF (Total Tin-based) | Reference |

| 2-ethylhexyl 10-ethyl-4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate | 0.25 | 1294 | 178 | [6] |

| 2-ethylhexyl 10-ethyl-4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate | 2.5 | 99 | 58 | [6] |

Environmental Degradation

Dioctyltin compounds are not considered to be persistent in the environment.[7] They undergo degradation through both biological and abiotic processes.

-

Biodegradation : Under aerobic conditions in aquatic environments, biological degradation of octyltin (B230729) compounds has been observed with half-lives ranging from several days to weeks. The degradation process involves the sequential removal of the octyl groups, transforming dioctyltin into monooctyltin and ultimately to inorganic tin. Anaerobic degradation is generally a much slower process.

-

Abiotic Degradation : Photochemical degradation (photolysis) in the aquatic environment is thought to play a minor role. Hydrolysis can occur, but like other abiotic processes, it is generally slower than aerobic biodegradation.

Mechanisms of Toxicity

Dioctyltin compounds exert their toxicity through various mechanisms, primarily identified as immunotoxicity and endocrine disruption.[2]

Immunotoxicity